methyl (2S)-2-amino-3-(4-methylphenyl)propanoate
Description
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate is a chiral α-amino acid ester featuring a 4-methylphenyl (p-tolyl) substituent at the β-position and a methyl ester group. This compound belongs to the family of non-proteinogenic amino acid derivatives, which are widely utilized in medicinal chemistry and peptide synthesis due to their structural versatility and metabolic stability. The (2S)-configuration at the α-carbon ensures chirality, which is critical for interactions in biological systems, such as enzyme binding or receptor modulation .
The compound is synthesized via methods common to amino acid esters, including esterification of corresponding carboxylic acids or selective protection/deprotection strategies. For instance, similar derivatives (e.g., indole-containing analogs) are prepared using palladium-catalyzed C–H functionalization or peptide coupling reagents like EDC•HCl . Applications include its use as a building block in drug discovery, particularly for designing enzyme inhibitors or fluorescent probes .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIYYPEOJATPO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of immobilized enzymes or solid acid catalysts can enhance the yield and purity of the ester. Continuous flow reactors are also employed to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Ring Substituents
Key Observations :
- Steric and Electronic Effects : The 4-methyl group (electron-donating) enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-F in ). tert-Butyl esters () improve stability against hydrolysis but reduce reactivity in coupling reactions.
- Biological Relevance: The 4-methoxy derivative () is used in fluorescent amino acids, while naphthyl-substituted analogs () show affinity for hydrophobic binding pockets in proteins.
Key Observations :
- Efficiency : Palladium-catalyzed methods () achieve higher yields (>90%) compared to Boc-based strategies (52% in ).
- Scope : Biphenyl derivatives () require multi-step protocols, whereas indole-containing analogs () are synthesized regioselectively.
Pharmacological and Industrial Relevance
- Medical Intermediates : The 4-methylphenyl variant (target compound) is marketed as a high-purity (97%) intermediate for drug discovery .
- Enzyme Inhibitors : Biphenyl-substituted derivatives (e.g., compound 104 in ) inhibit PDZ domain interactions, a target in cancer therapy.
- Fluorescent Probes: Pyridyl and diaminophenyl analogs () exhibit tunable fluorescence for bioimaging.
Biological Activity
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 207.27 g/mol
- Functional Groups : Amino group, ester group, aromatic ring
The presence of both an amino and an ester functional group contributes to the compound's unique reactivity and biological interactions.
The biological activity of this compound is mediated through several biochemical pathways:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine that may interact with various cellular pathways.
- Protein Interaction : The aromatic amine can form hydrogen bonds and π-π interactions with proteins, potentially modulating their function.
- Enzyme Modulation : The compound may act by binding to specific enzymes or receptors, influencing their activity in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, demonstrating its ability to scavenge free radicals effectively.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have shown antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents.
- Anti-inflammatory Effects : The compound is also being investigated for its potential to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations can impact the reactivity and biological profile of similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₅NO₂ | Combination of amino and ester groups |
| Ethyl 2-[(4-methylphenyl)amino]propanoate | C₁₂H₁₇NO₂ | Similar structure with variations in functional groups |
| Methyl 2-[4-(dimethylamino)phenyl]propanoate | C₁₂H₁₉N | Presence of dimethylamine group enhances solubility |
Antioxidant Activity
A study evaluated the antioxidant capacity using the DPPH radical scavenging method. The results indicated that this compound exhibited a scavenging ability comparable to well-known antioxidants like ascorbic acid.
Antiproliferative Activity
In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines. For instance, one study reported a reduction in viability by up to 46% in triple-negative breast cancer cells at specific concentrations.
Inflammation Modulation
Research has shown that this compound can inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential role in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
